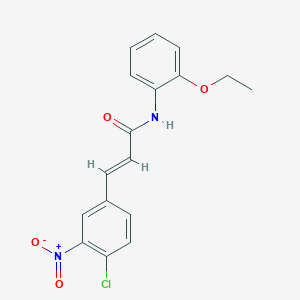![molecular formula C16H15ClN2O2 B5755871 N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)
N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide, commonly known as ACM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
The mechanism of action of ACM involves the inhibition of various enzymes and ion channels, including TRPV1 channels, carbonic anhydrase, and topoisomerase II. ACM has also been shown to induce apoptosis by activating caspase-3 and inhibiting Bcl-2 expression.
Biochemical and Physiological Effects:
ACM has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. ACM has also been shown to inhibit carbonic anhydrase, which is involved in the regulation of acid-base balance and ion transport.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ACM in lab experiments is its high purity and stability. ACM is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using ACM is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several potential future directions for the use of ACM in scientific research. One area of interest is the development of novel drugs targeting TRPV1 channels and carbonic anhydrase. Another area of interest is the use of ACM as a scaffold for the development of multi-target drugs targeting various diseases. Additionally, further studies are needed to investigate the potential toxicity of ACM and its metabolites.
Synthesis Methods
The synthesis of ACM involves the reaction of 4-acetamidobenzenesulfonyl chloride with 2-chloro-4-methylbenzoyl chloride in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure ACM.
Scientific Research Applications
ACM has been extensively used in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, ACM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, ACM has been used to study the role of TRPV1 channels in pain perception and inflammation. In drug discovery, ACM has been used as a scaffold for the development of novel drugs targeting various diseases.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-3-8-14(15(17)9-10)16(21)19-13-6-4-12(5-7-13)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKJMXWJRFKSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)


![N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755852.png)




![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)
![4-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5755897.png)
